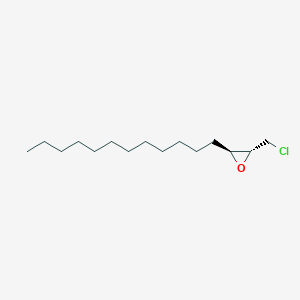
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation of a dodecyl-substituted alkene followed by epoxidation can be employed. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Ring-Opening Reactions: The strained epoxide ring can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be used to open the epoxide ring.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized compounds.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reactive intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- involves its high reactivity due to the strained epoxide ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form more stable products. The chloromethyl group can also undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways involved include nucleophilic attack on the epoxide ring and substitution at the chloromethyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-
- Oxirane, 2-methyl-3-pentyl-, (2R,3S)-
Comparison
Oxirane, 2-(chloromethyl)-3-dodecyl-, (2R,3S)- is unique due to its long dodecyl chain, which imparts hydrophobic properties and influences its solubility and reactivity. In contrast, compounds like Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)- have two chloromethyl groups, leading to different reactivity patterns and potential applications. The presence of different substituents on the oxirane ring can significantly affect the compound’s chemical behavior and suitability for various applications.
Propriétés
Numéro CAS |
566202-89-9 |
|---|---|
Formule moléculaire |
C15H29ClO |
Poids moléculaire |
260.84 g/mol |
Nom IUPAC |
(2R,3S)-2-(chloromethyl)-3-dodecyloxirane |
InChI |
InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-15H,2-13H2,1H3/t14-,15-/m0/s1 |
Clé InChI |
BADWVNRZRFLECM-GJZGRUSLSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H]1[C@@H](O1)CCl |
SMILES canonique |
CCCCCCCCCCCCC1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
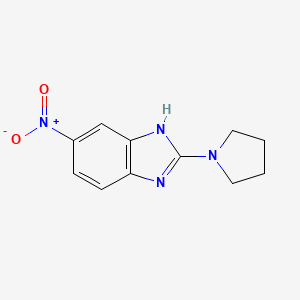
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
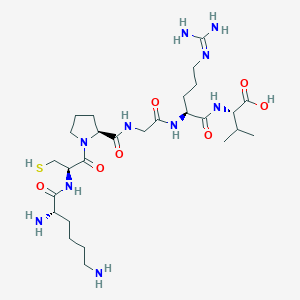

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
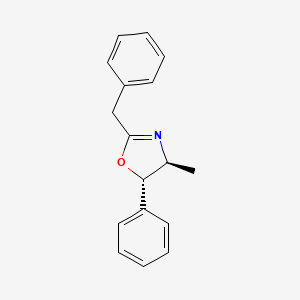

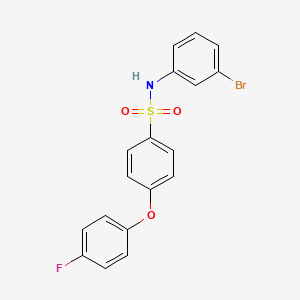
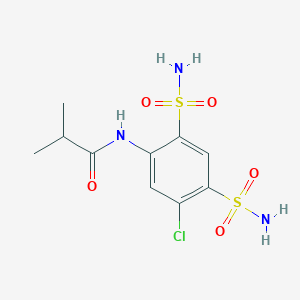
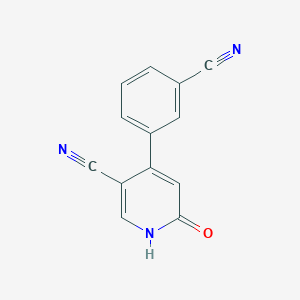
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
